molecular formula C5H4N4O5 B2450482 4-Amino-3,5-dinitropyridin-2-ol CAS No. 148000-53-7

4-Amino-3,5-dinitropyridin-2-ol

Cat. No.: B2450482
CAS No.: 148000-53-7
M. Wt: 200.11
InChI Key: RGHAEKXKKLASBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3,5-dinitropyridin-2-ol is a heterocyclic compound with the molecular formula C5H4N4O5 It is characterized by the presence of an amino group at the 4-position, two nitro groups at the 3- and 5-positions, and a hydroxyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dinitropyridin-2-ol typically involves the nitration of 4-aminopyridine followed by oxidation and further nitration steps. One common method starts with the nitration of 4-aminopyridine using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 3- and 5-positions. The intermediate product is then subjected to oxidation to form the hydroxyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dinitropyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3,5-dinitropyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dinitropyridin-2-ol in biological systems involves its interaction with biothiols. The compound acts as a fluorescent probe, where the fluorescence is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process. Upon interaction with biothiols, nucleophilic aromatic substitution occurs, leading to the restoration of fluorescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,5-dinitropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-amino-3,5-dinitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O5/c6-3-2(8(11)12)1-7-5(10)4(3)9(13)14/h1H,(H3,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHAEKXKKLASBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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